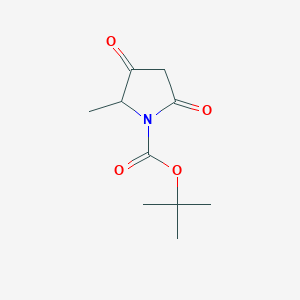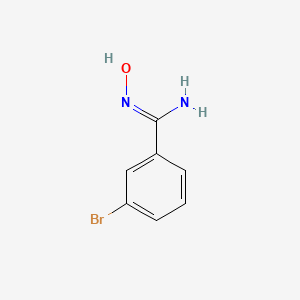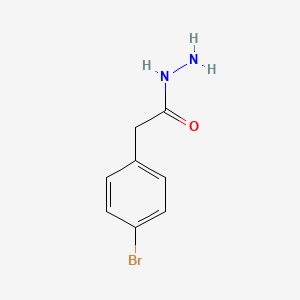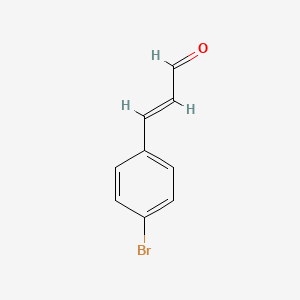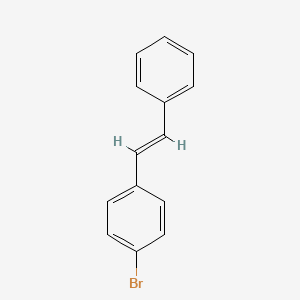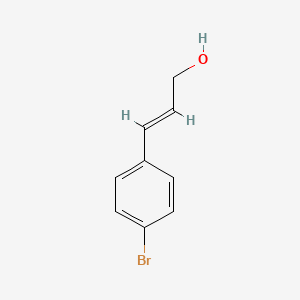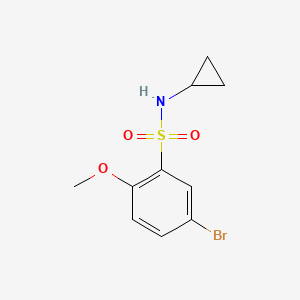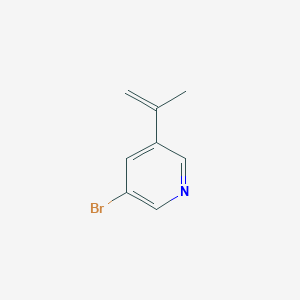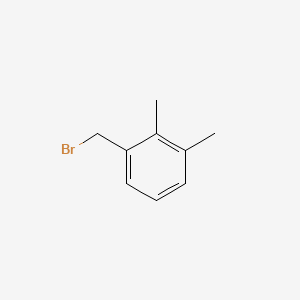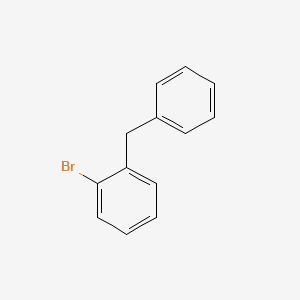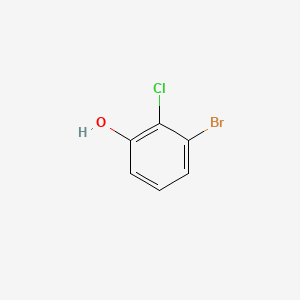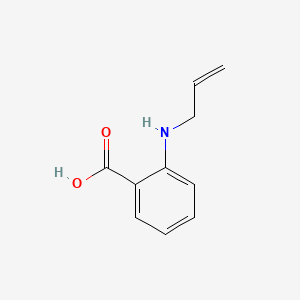
2-(Allylamino)benzoic acid
Vue d'ensemble
Description
2-(Allylamino)benzoic acid is a chemical compound with the CAS Number 57397-97-4 and a linear formula of C10 H11 N O2 . It has a molecular weight of 177.2 and is typically stored at room temperature . The compound is in solid form .
Molecular Structure Analysis
The InChI code for 2-(Allylamino)benzoic acid is1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13) . This indicates the presence of an allyl group (C3H5-) attached to an amino group (NH2), which is further attached to a benzoic acid molecule (C7H6O2). Physical And Chemical Properties Analysis
2-(Allylamino)benzoic acid is a solid at room temperature . It has a molecular weight of 177.2 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The synthesis and biological evaluation of derivatives of 2-(allylamino)benzoic acid have been explored in pharmaceutical research. For instance, 2-[2-(benzoylamino)benzoylamino]benzoic acid analogs were studied for their potency as inhibitors of adenovirus replication, demonstrating the potential therapeutic applications of these compounds (Öberg et al., 2012).
Mass Spectral Analysis
2-(Alkylamino)benzoic acid derivatives, closely related to 2-(allylamino)benzoic acid, have been investigated using electron impact mass spectrometry. This research provides insight into the fragmentation pathways and possible rearrangements in these compounds, contributing to the understanding of their behavior under specific conditions (Barbuch & Peet, 1988).
Copper(II) Complexes with Amide Group Ligands
Copper(II) complexes with 2-(allylamino)benzoic acid and related compounds have been synthesized and characterized. These studies are significant in the context of coordination chemistry and may have implications in catalysis and materials science (Ravindar et al., 1985).
Benzoic Acid in Foods and Additives
While directly not about 2-(allylamino)benzoic acid, studies on benzoic acid and its derivatives, including their occurrence as naturally present compounds in foods and as additives, provide a broader context to understand the applications and implications of these chemical structures (del Olmo et al., 2017).
Thermodynamic Study of Benzoic Acid and Derivatives
The phase behavior of benzoic acid and chlorobenzoic acids, including derivatives similar to 2-(allylamino)benzoic acid, has been modeled using statistical theory. This research is crucial for understanding the solubility and stability of these compounds, particularly in pharmaceutical applications (Reschke et al., 2016).
Chromogenic and Fluorogenic Anion Host
Studies have shown that 4-(N,N-dimethylamino)benzoic acid, a compound structurally related to 2-(allylamino)benzoic acid, can be used as a chromogenic and fluorogenic anion host. This highlights potential applications in anion recognition and sensor technologies (Hou & Kobiro, 2006).
Ortho-C-H Allylation of Benzoic Acids
Research into the ortho-C-H functionalization of benzoic acids, including derivatives of 2-(allylamino)benzoic acid, has been conducted. This work is significant in organic synthesis, particularly for the regiospecific introduction of allyl residues to benzoic acids (Trita et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-(prop-2-enylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSLLVVIUMRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364525 | |
| Record name | 2-(allylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylamino)benzoic acid | |
CAS RN |
168180-19-6 | |
| Record name | 2-(allylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



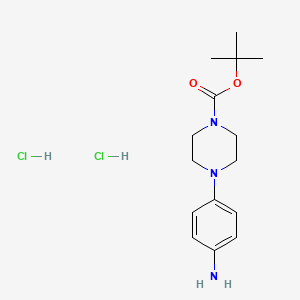
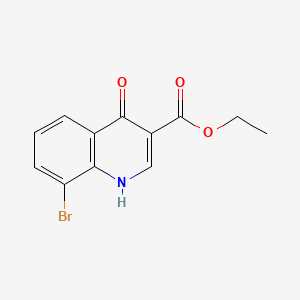
![(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3021659.png)
